molecular formula C17H13N5OS B2879111 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1798520-85-0

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide

Cat. No. B2879111
CAS RN: 1798520-85-0
M. Wt: 335.39
InChI Key: VWERLLYVGRBDBA-UHFFFAOYSA-N
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Description

“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” is not explicitly mentioned in the available literature.

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide”, focusing on six distinct applications:

Anticancer Activity

The thiophene moiety present in the compound has been associated with anticancer properties. Thiophene derivatives are known to exhibit anti-mitotic and anti-cancer activities, making them valuable in the development of new cancer therapies . The triazole ring, another component of the compound, is also recognized for its antitumor and cytotoxic activity, which can be harnessed in designing drugs targeting various cancers .

Antimicrobial and Antifungal Applications

Compounds containing thiophene have been reported to possess strong antimicrobial properties. They are effective against a broad spectrum of microorganisms, including bacteria and fungi . This makes them potential candidates for developing new antimicrobial and antifungal agents, especially in the face of rising antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Thiophene derivatives have shown promising anti-inflammatory and analgesic effects. These properties are highly sought after for the treatment of chronic inflammatory diseases and pain management . The compound’s ability to modulate inflammatory pathways could lead to the development of novel anti-inflammatory drugs.

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development in various diseases, including cancer. The structure of the compound suggests potential kinase inhibitory activity, which could be explored for therapeutic applications .

Neuroprotective Properties

The neuroprotective properties of thiophene derivatives make them candidates for treating neurodegenerative diseases. They could help in the development of drugs that protect nerve cells from damage or degeneration .

Antioxidant Potential

Antioxidants are important for protecting cells from oxidative stress. The compound’s thiophene and triazole components have been associated with antioxidant properties, which could be beneficial in preventing or treating diseases caused by oxidative damage .

Future Directions

Triazoles have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the synthesis, characterization, and biological evaluation of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” and its derivatives.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and triazoles, have been reported to interact with a variety of biological targets . These include enzymes, receptors, and other proteins involved in critical cellular processes. The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Based on the structural similarity to thiazoles and triazoles, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes they are involved in.

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways . These include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis. The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Compounds with similar structures are generally well absorbed and distributed in the body . They can be metabolized by various enzymes, primarily in the liver, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Compounds with similar structures have been reported to exhibit a variety of biological effects . These include anti-inflammatory, antioxidant, antimicrobial, and antitumor activities. The specific effects would depend on the exact targets and pathways affected by the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and the presence of other drugs .

properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-17(12-1-2-15-16(6-12)21-22-20-15)19-8-11-5-14(9-18-7-11)13-3-4-24-10-13/h1-7,9-10H,8H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWERLLYVGRBDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide

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